![molecular formula C29H39ClN6O6S B1574295 CEP-28122 mesylate salt](/img/no-structure.png)
CEP-28122 mesylate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay. IC50 value: 1.9 ± 0.5 nM Target: ALK in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher. ,
科学的研究の応用
1. Development and Optimization in Pharmaceutical Manufacturing
The development of CEP-28122, an anaplastic lymphoma kinase (ALK) inhibitor, involved a series of process strategies for its preparation. This included a blocking group strategy for selective nitration, a one-pot transfer hydrogenation method, enzymatic resolution, and the discovery of a novel, stable, in situ generated mixed mesylate hydrochloride salt (Allwein et al., 2012).
2. Salt Form Selection in Drug Development
The selection of salt forms, such as mesylate, plays a crucial role in drug development due to their impact on solubility, bioavailability, physical stability, and purity. For instance, LY333531, a protein kinase C(beta) inhibitor, showed better bioavailability and solubility as a mesylate salt compared to other forms (Engel et al., 2000).
3. Automated Salt Selection for Pharmaceutical Applications
An automated approach for salt selection was developed to enhance the efficiency of pharmaceutical salt selection, indicating the potential for automated methodologies in identifying suitable salts, including mesylates, for different drug applications (Ware & Lu, 2004).
4. Role of Mesylate Salts in Pharmaceutical Safety
The safety of mesylate salts, as in the case of sibutramine mesylate, is a vital consideration in manufacturing and regulatory approval. The equivalence and bioequivalence of mesylate salt formulations to approved reference products are crucial (Kanfer, 2008).
5. Impact of Salt Form on Drug Stability
The choice of salt form, such as mesylate, can significantly influence the stability of pharmaceutical compounds. For instance, the stability of an ester prodrug of a IIb/IIIa receptor antagonist was enhanced by using a mesylate salt form (Badawy, 2001).
6. Therapeutic Applications and Efficacy in Cancer Treatment
CEP-28122, as a mesylate salt, was identified as a highly potent and selective orally active ALK inhibitor. It demonstrated significant antitumor activity in experimental models of human cancers, including lymphoma and lung cancer (Cheng et al., 2011).
7. Salt-Induced Solution-Mediated Phase Transformation in Pharmaceuticals
The study of haloperidol mesylate highlighted the influence of salts, like mesylates, on the solution-mediated phase transformation of pharmaceuticals. This understanding is crucial for the development of effective and stable drug formulations (Greco & Bogner, 2011).
特性
製品名 |
CEP-28122 mesylate salt |
---|---|
分子式 |
C29H39ClN6O6S |
分子量 |
635.17 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。